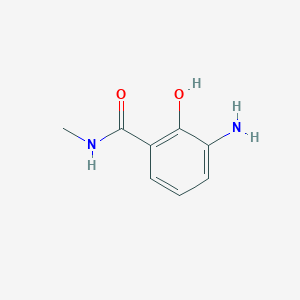

3-Amino-2-hydroxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEABMNXBYJWGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609731 | |

| Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194413-46-2 | |

| Record name | 3-Amino-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Hydroxy N Methylbenzamide

Precursor Compounds and Starting Materials

The synthesis of 3-Amino-2-hydroxy-N-methylbenzamide can be strategically initiated from readily available starting materials. A plausible and efficient route commences with 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. This compound serves as the foundational scaffold upon which the desired functional groups are introduced in a regioselective manner.

Another key precursor is methylamine (B109427), which is essential for the formation of the N-methylamide moiety. The selection of these precursors is based on their commercial availability, cost-effectiveness, and reactivity in the subsequent synthetic transformations.

For the introduction of the amino group, a nitration step is typically employed, making a nitrating agent such as a mixture of nitric acid and sulfuric acid a crucial reagent. Subsequent reduction of the nitro group necessitates a reducing agent, with common choices including catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-acid combinations.

The following table summarizes the key precursors and reagents involved in a common synthetic pathway:

| Compound Name | Role in Synthesis | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxybenzoic Acid | Starting Material | C₇H₆O₃ | 138.12 |

| Methylamine | Amine Source for Amidation | CH₅N | 31.06 |

| Nitric Acid | Nitrating Agent | HNO₃ | 63.01 |

| Sulfuric Acid | Catalyst for Nitration | H₂SO₄ | 98.08 |

| Palladium on Carbon (Pd/C) | Catalyst for Reduction | Pd/C | - |

| Hydrogen Gas | Reducing Agent | H₂ | 2.02 |

Multi-step Synthetic Routes

The synthesis of this compound is typically achieved through a sequential process involving the formation of the amide bond, followed by the introduction and modification of the functional groups on the aromatic ring.

Introduction of Amino and Hydroxyl Groups

A common strategy involves starting with the hydroxyl group already in place at the 2-position, as seen in the precursor 2-hydroxybenzoic acid. The amino group is introduced later in the synthesis via a nitro group intermediate. This approach is generally preferred due to the directing effects of the hydroxyl and amide groups during the nitration step.

The introduction of the nitro group at the 3-position is a critical step that dictates the final substitution pattern. The hydroxyl group at the 2-position and the N-methylamido group are both ortho-, para-directing. However, the steric hindrance from the N-methylamido group can favor nitration at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve regioselective nitration at the desired 3-position.

Amide Bond Formation and N-Methylation Strategies

The formation of the N-methylamide bond is a fundamental step in the synthesis. This can be achieved by reacting the carboxylic acid precursor, 2-hydroxybenzoic acid, with methylamine. This reaction, a type of condensation, typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. youtube.com Common methods for amide bond formation include the use of coupling agents. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with methylamine. The N-methylation is thus achieved directly by using methylamine as the nucleophile.

Regioselective Functionalization Approaches

The key to successfully synthesizing this compound lies in the regioselective nitration of an intermediate. Starting with 2-hydroxy-N-methylbenzamide, the nitration must be controlled to favor the introduction of the nitro group at the 3-position. Research has shown that the nitration of 2-hydroxybenzamide using a mixture of nitric acid and sulfuric acid can yield the 3-nitro derivative. nih.gov The reaction conditions, particularly the temperature, play a crucial role in controlling the regioselectivity.

Once the 2-hydroxy-3-nitro-N-methylbenzamide intermediate is obtained, the final step is the reduction of the nitro group to an amino group. This transformation is typically high-yielding and can be accomplished using various reducing agents, such as catalytic hydrogenation, which is generally a clean and efficient method.

Reaction Conditions and Catalytic Systems

The success of the synthesis is highly dependent on the optimization of reaction conditions and the choice of catalytic systems for each step.

Temperature and Solvent Optimization

For the amide bond formation, the reaction temperature and solvent can influence the reaction rate and yield. While some direct amidation reactions require high temperatures, the use of coupling agents allows for milder conditions, often at room temperature. The choice of solvent is also important, with common options including dichloromethane, dimethylformamide, or acetonitrile (B52724).

The regioselective nitration step is particularly sensitive to temperature. The reaction is typically carried out at low temperatures (e.g., below 278 K) to control the exothermic nature of the reaction and to enhance the regioselectivity towards the 3-position. nih.gov Ethyl acetate (B1210297) has been reported as a suitable solvent for this transformation. nih.gov

The final reduction of the nitro group is often performed at room temperature under a hydrogen atmosphere when using a palladium on carbon catalyst. The choice of solvent for this step is typically a protic solvent like ethanol (B145695) or methanol (B129727).

The following table provides a summary of typical reaction conditions for a plausible synthetic route:

| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Key Considerations |

| Amide Formation | 2-Hydroxybenzoic acid, Methylamine, Coupling Agent (e.g., EDC, DCC) | Dichloromethane or Acetonitrile | Room Temperature | Efficient coupling is crucial for good overall yield. |

| Nitration | 2-Hydroxy-N-methylbenzamide, Nitric Acid, Sulfuric Acid | Ethyl Acetate | < 278 K | Low temperature is critical for regioselectivity. nih.gov |

| Reduction | 2-Hydroxy-3-nitro-N-methylbenzamide, H₂, Pd/C | Ethanol or Methanol | Room Temperature | Ensure complete reduction of the nitro group. |

Catalyst and Reagent Selection for Specific Transformations

The successful synthesis of this compound hinges on the judicious selection of catalysts and reagents to ensure high chemoselectivity and yield. The primary transformation is the formation of an amide bond between the carboxylic acid and methylamine.

A plausible synthetic route begins with the reduction of 3-hydroxy-2-nitrobenzoic acid to 3-amino-2-hydroxybenzoic acid. This transformation is commonly achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a prevalent choice. creative-peptides.compeptide.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol or ethanol. creative-peptides.com

The subsequent and most critical step is the amidation of 3-amino-2-hydroxybenzoic acid with methylamine. The presence of the free amino and hydroxyl groups necessitates a careful selection of coupling reagents to prevent unwanted side reactions, such as N-acylation of the amino group or O-acylation of the hydroxyl group.

Several classes of coupling reagents are available for amide bond formation. nih.govgoogle.comtandfonline.comlgcstandards.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization. ug.edu.pl

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiency and are often used in peptide synthesis. creative-peptides.comug.edu.pl

For the selective amidation of 3-amino-2-hydroxybenzoic acid, protecting the amino and hydroxyl groups might be a prudent strategy to avoid the formation of byproducts.

| Transformation | Starting Material | Reagent/Catalyst | Product | Reference |

| Nitro Reduction | 3-Hydroxy-2-nitrobenzoic acid | Pd/C, H₂ | 3-Amino-2-hydroxybenzoic acid | creative-peptides.compeptide.com |

| Amidation | 3-Amino-2-hydroxybenzoic acid | Methylamine, Coupling Reagent (e.g., EDC/HOBt, HATU) | This compound | creative-peptides.comug.edu.pl |

Alternatively, protecting group-free strategies could be employed. The use of Lewis acid catalysts, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), has been shown to facilitate the direct amidation of unprotected amino acids. researchgate.net This approach could potentially be applied to the synthesis of this compound, thereby streamlining the synthetic process by avoiding protection and deprotection steps.

Challenges in Synthesis and Byproduct Mitigation

The synthesis of this compound is not without its challenges, primarily stemming from the trifunctional nature of the key intermediate, 3-amino-2-hydroxybenzoic acid.

A significant challenge is the potential for intramolecular and intermolecular side reactions . The amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of dimeric or oligomeric byproducts. This is a common issue in the synthesis of aminobenzoic acid derivatives.

Another challenge is the chemoselectivity of the amidation reaction. The free amino and hydroxyl groups can compete with the intended nucleophile, methylamine, for reaction with the activated carboxylic acid. This can lead to the formation of N-acylated and O-acylated byproducts. The choice of coupling reagent and reaction conditions is critical to minimize these side reactions. For instance, some coupling reagents might preferentially activate the carboxylic acid in a way that favors the attack of the external amine over the internal nucleophiles.

Byproduct formation is a direct consequence of these challenges. The primary byproducts that could be anticipated in the synthesis of this compound are:

N-(3-amino-2-hydroxybenzoyl)-3-amino-2-hydroxybenzoic acid: The product of intermolecular N-acylation.

O-(3-amino-2-hydroxybenzoyl)-3-amino-2-hydroxybenzoic acid: The product of intermolecular O-acylation.

Cyclic byproducts: Intramolecular cyclization, although less likely for a six-membered ring formation in this specific case, cannot be entirely ruled out under certain conditions.

Mitigation strategies for these challenges and byproducts include:

Slow Addition of Reagents: A slow, controlled addition of the coupling reagent or the activated carboxylic acid to a solution containing an excess of methylamine can favor the desired intermolecular reaction with methylamine over the competing side reactions.

Optimization of Reaction Conditions: Careful control of temperature, solvent, and pH can influence the relative rates of the desired and undesired reactions. For example, conducting the reaction at lower temperatures may enhance selectivity.

Purification: After the reaction, a robust purification strategy is essential to isolate the desired product from unreacted starting materials and byproducts. Techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) may be necessary to achieve the desired purity. epo.org

| Challenge | Potential Byproduct(s) | Mitigation Strategy |

| Intermolecular N-acylation | Dimer of 3-amino-2-hydroxybenzoic acid | Use of protecting groups, slow addition of reagents, excess methylamine |

| Intermolecular O-acylation | O-acylated dimer | Use of protecting groups, optimization of reaction conditions |

| Low Chemoselectivity | N-acylated and O-acylated byproducts | Choice of selective coupling reagents, protecting groups |

| Purification | Contamination with starting materials and byproducts | Column chromatography, recrystallization, preparative HPLC |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Hydroxy N Methylbenzamide

Elemental Composition Analysis

The elemental composition of a chemical compound provides fundamental information about its stoichiometry and purity. For 3-Amino-2-hydroxy-N-methylbenzamide, with the confirmed molecular formula C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. researchgate.netbldpharm.com The molecular weight of the compound is 166.18 g/mol . bldpharm.com

The theoretical percentages of each element are derived from the total mass of each element in the molecule divided by the total molecular weight. These calculations are crucial for verifying the identity of a synthesized compound through experimental elemental analysis, typically performed using techniques like combustion analysis.

While a comprehensive search of scientific literature and chemical databases was conducted, specific experimental research findings detailing the elemental analysis of this compound were not available. Such experimental data would typically be presented as "found" percentages of Carbon (C), Hydrogen (H), and Nitrogen (N), and would be compared against the theoretical values to confirm the compound's identity and purity.

The theoretical elemental composition is presented in the table below.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 57.82 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.86 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.25 |

| Total | 166.180 | 100.00 |

This table outlines the expected elemental percentages for a pure sample of this compound. In a research context, experimental values that closely match these theoretical percentages would provide strong evidence for the successful synthesis and isolation of the target compound.

Absence of Publicly Available Computational and Theoretical Studies on this compound

Despite a comprehensive search for scholarly articles and data, no specific computational and theoretical investigations on the chemical compound this compound were found in the public domain. Therefore, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not possible at this time.

The exploration of a molecule's properties through computational and theoretical methods is a cornerstone of modern chemical research. Techniques such as Density Functional Theory (DFT), molecular modeling, and spectroscopic simulations provide invaluable insights into the electronic structure, reactivity, and potential applications of chemical compounds. However, for the specific molecule, this compound, there is a notable absence of such studies in published, peer-reviewed literature.

While computational studies have been conducted on structurally similar compounds, such as 3-Amino-N-methylbenzamide and other benzamide (B126) derivatives, this information cannot be extrapolated to this compound with the scientific accuracy required for a detailed analysis. The presence and position of the hydroxyl group, in addition to the amino and N-methylbenzamide functionalities, would significantly influence the molecule's electronic and conformational properties. Therefore, any discussion on the computational and theoretical aspects of this compound would be purely speculative without dedicated research.

The requested article outline, focusing on DFT applications, molecular modeling for conformational and electronic structure prediction, prediction of reactivity and reaction pathways, and simulation of spectroscopic parameters, necessitates specific data that is not currently available. The creation of scientifically accurate data tables for properties such as optimized geometrical parameters (bond lengths and angles), frontier molecular orbital energies (HOMO and LUMO), and simulated spectroscopic data (IR, NMR) is contingent on the existence of these foundational research studies.

Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Hydroxy N Methylbenzamide

Oxidation Reactions of Hydroxyl and Amine Moieties

The presence of both a phenolic hydroxyl group and an aromatic amino group makes 3-Amino-2-hydroxy-N-methylbenzamide susceptible to oxidation. The outcome of such reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The amino group is prone to oxidation, which can lead to a variety of products. For instance, related amino-substituted benzamides are known to be oxidized to their corresponding nitro derivatives. chemscene.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions could potentially convert the amino group of this compound to a nitro group. chemscene.com Milder oxidation might yield nitroso compounds.

The phenolic hydroxyl group is also susceptible to oxidation. In the presence of strong oxidants, cleavage of the aromatic ring can occur. However, under controlled conditions, oxidation may lead to the formation of quinone-like structures. The interplay between the amino and hydroxyl groups could also lead to oxidative coupling reactions, forming polymeric materials.

| Oxidizing Agent | Potential Product(s) | Reference Compound |

| Potassium permanganate (KMnO₄) | 3-Nitro-2-hydroxy-N-methylbenzamide | 3-amino-N-(2-methylphenyl)benzamide chemscene.com |

| Hydrogen peroxide (H₂O₂) | 3-Nitro-2-hydroxy-N-methylbenzamide or quinone-like structures | 3-amino-N-(2-methylphenyl)benzamide chemscene.com |

Reduction Reactions of Functional Groups

The functional groups of this compound offer limited possibilities for reduction under standard conditions. The amide and the aromatic ring are generally resistant to reduction except under harsh conditions.

However, if the amino group were to be first oxidized to a nitro group, this nitro group could be readily reduced back to an amino group. This reduction can be achieved using various reagents, such as catalytic hydrogenation with a palladium catalyst (Pd/C) and hydrogen gas, or using metals in acidic media like zinc and acetic acid. chemicalbridge.co.uk For example, the reduction of 3-aminobenzisoxazoles to 2-hydroxybenzamidines has been successfully achieved using catalytic hydrogenation (5% Pd/C, H₂), as well as with Zn/AcOH. chemicalbridge.co.uk These methods could potentially be applied to a nitrosated derivative of this compound.

| Reducing Agent | Substrate | Product | Reference Compound/Reaction |

| Catalytic Hydrogenation (Pd/C, H₂) | 3-Nitro-2-hydroxy-N-methylbenzamide (hypothetical) | This compound | Reduction of 3-aminobenzisoxazoles chemicalbridge.co.uk |

| Zinc in Acetic Acid (Zn/AcOH) | 3-Nitro-2-hydroxy-N-methylbenzamide (hypothetical) | This compound | Reduction of 3-aminobenzisoxazoles chemicalbridge.co.uk |

Nucleophilic and Electrophilic Substitution Reactions

The electron-donating nature of the amino and hydroxyl groups activates the benzene (B151609) ring of this compound towards electrophilic aromatic substitution. These directing groups would favor substitution at the positions ortho and para to them. Given the existing substitution pattern, incoming electrophiles would likely be directed to the 4- and 6-positions of the benzene ring.

Conversely, the amino group can act as a nucleophile. It can undergo reactions with electrophiles such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products, respectively. chemscene.com

Nucleophilic aromatic substitution on the benzene ring is generally not favored unless there is a strongly electron-withdrawing group present, which is not the case in this molecule under normal conditions.

Condensation Reactions and Derivative Formation

The amino and hydroxyl groups of this compound are suitable for various condensation reactions to form a range of derivatives.

The amino group can react with aldehydes and ketones to form Schiff bases (imines). For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) readily condenses with aromatic aldehydes in refluxing propan-2-ol to yield the corresponding Schiff bases. bldpharm.com A similar reaction could be expected with this compound.

Furthermore, the amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be used in a variety of coupling reactions, for example, with activated aromatic compounds to form azo dyes. A related transformation is observed in the synthesis of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones from 2-amino-N-phenylbenzamides via diazotization followed by cyclization. nih.gov

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Additionally, both the amino and hydroxyl groups can participate in multicomponent reactions. For example, a one-pot, three-component condensation of 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides has been reported to yield N-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamides. buyersguidechem.com This suggests the potential for this compound to participate in similar complex transformations.

| Reactant(s) | Reaction Type | Potential Product | Reference Reaction |

| Aromatic Aldehyde | Condensation (Schiff base formation) | N-Benzylidene-3-amino-2-hydroxy-N-methylbenzamide derivative | Condensation of 3-amino-4-hydroxybenzenesulfonamide with aldehydes bldpharm.com |

| Nitrous Acid (NaNO₂/HCl) | Diazotization | 2-Hydroxy-N-methyl-3-(diazonium)benzamide salt | Diazotization of 2-amino-N-phenylbenzamides nih.gov |

| Aldehyde and Isocyanide | Multicomponent Condensation | Complex imino-acetamide derivative | Condensation of 2-hydroxybenzaldehyde, primary amines, and isocyanides buyersguidechem.com |

Photophysical and Photochemical Transformations

The photophysical and photochemical properties of this compound are not specifically reported. However, the presence of chromophores such as the substituted benzene ring suggests that the molecule will absorb UV-Vis light. The presence of the amino and hydroxyl groups, which can engage in hydrogen bonding with solvents, may lead to solvent-dependent shifts in absorption and fluorescence spectra, a phenomenon observed in other fluorescent amino acids. nih.gov

Upon absorption of light, the molecule could undergo various photochemical transformations. For instance, related pyridine (B92270) N-oxides are known to undergo deoxygenation or rearrangement from an excited triplet state. wur.nl While not a pyridine N-oxide, this illustrates the potential for photo-induced reactions. The specific pathways for this compound would depend on the excitation wavelength and the surrounding environment.

Investigation of Reaction Mechanisms

The mechanisms of the potential reactions of this compound are expected to follow established principles of organic chemistry.

Oxidation: The oxidation of the amino group likely proceeds via a single-electron transfer mechanism, leading to a radical cation that can then be further oxidized.

Reduction: The catalytic hydrogenation of a nitro derivative would involve the adsorption of the nitro group onto the catalyst surface, followed by stepwise reduction by hydrogen atoms.

Electrophilic Aromatic Substitution: The mechanism would involve the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Condensation: The formation of Schiff bases proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. Diazotization involves the formation of a nitrosonium ion (NO⁺) which is the key electrophile that reacts with the amino group.

Detailed mechanistic studies, potentially involving kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific pathways for the reactions of this compound.

Role of 3 Amino 2 Hydroxy N Methylbenzamide in Complex Organic Synthesis

Application as a Core Scaffold for Chemical Libraries

3-Amino-2-hydroxy-N-methylbenzamide has been identified as a valuable scaffold for the creation of chemical libraries. These libraries, which are collections of structurally related compounds, are instrumental in drug discovery and development for screening against biological targets. The varied functional groups on the this compound core allow for the systematic introduction of a wide range of substituents, leading to a library of derivatives with diverse physicochemical properties.

A notable example of its application is in the development of novel intracellular allosteric modulators for the CXC chemokine receptors 1 (CXCR1) and 2 (CXCR2). nih.gov These receptors are implicated in a variety of inflammatory diseases and cancers. In a research campaign to explore the structure-activity relationship (SAR) around a lead compound, this compound was synthesized as part of a focused compound library. nih.gov The aim was to investigate the impact of different substitution patterns on the benzamide (B126) ring on the dual CXCR1/CXCR2 activity, and potentially to develop selective antagonists for these receptors. nih.gov

Utilization as a Synthetic Intermediate for Advanced Molecules

The primary documented role of this compound in complex organic synthesis is as a key synthetic intermediate. Its strategic placement of functional groups makes it an ideal precursor for the assembly of more elaborate molecules.

The synthesis of this compound itself is achieved through the reduction of its nitro-substituted precursor, 2-hydroxy-N-methyl-3-nitrobenzamide. nih.govnottingham.ac.uk This transformation is typically carried out using a standard catalytic hydrogenation procedure, for instance, with palladium on carbon (Pd/C) as the catalyst. nih.gov

Table 1: Synthesis of this compound

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2-hydroxy-N-methyl-3-nitrobenzamide | 10% Pd/C, H₂ | This compound | 94% | nih.gov |

Once formed, this intermediate can be further functionalized. For instance, in the context of the CXCR1/2 modulator project, the amino group of this compound can be reacted with other molecules to build up the final complex structure. nih.gov This highlights its role as a crucial stepping stone in a multi-step synthesis pathway.

Development as a Directing Group in C-H Bond Functionalization

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for creating complex molecules efficiently. This often relies on the use of directing groups, which are functional groups within a molecule that guide a metal catalyst to a specific C-H bond, enabling its selective reaction.

While benzamide moieties, in general, are known to act as directing groups in C-H activation chemistry, there is currently a lack of specific published research demonstrating the use of this compound for this purpose. The presence of the ortho-hydroxyl and meta-amino groups could potentially influence its coordination to a metal center and its effectiveness as a directing group, but this has not been experimentally verified in the scientific literature to date.

Chelation-assisted catalysis is a key principle in directing group-mediated C-H functionalization, where a bidentate coordination of the directing group to the metal catalyst enhances reactivity and selectivity. While the ortho-hydroxy and amide groups of this compound could theoretically form a chelate with a metal catalyst, specific studies detailing such a role for this particular compound are not available.

The strategic placement of a directing group is crucial for achieving regioselectivity in C-H activation. Although the structural features of this compound suggest potential for directing C-H activation at specific positions on the aromatic ring, there are no documented examples of its application in regioselective C-H activation strategies in the current body of scientific literature.

Applications in Materials Science Development (as a synthetic component)

The incorporation of functional small molecules into polymers or other materials can impart them with specific, desirable properties. While some benzamide derivatives have found applications in materials science, there is no specific information available in the published scientific literature regarding the use of this compound as a synthetic component in the development of new materials. A patent for chromophoric polymer dots does mention 2-hydroxy-N-methylbenzamide as a potential component, but not the 3-amino substituted version specifically. google.com

Table 2: Summary of Research Findings for this compound

| Area of Application | Research Findings | References |

| Chemical Library Synthesis | Utilized as a core scaffold for a library of potential CXCR1/2 allosteric modulators. | nih.gov |

| Synthetic Intermediate | Synthesized from 2-hydroxy-N-methyl-3-nitrobenzamide and used as a building block for more complex molecules. | nih.govnottingham.ac.uk |

| C-H Bond Functionalization | No specific published research available. | - |

| Materials Science | No specific published research available. | - |

Synthesis and Characterization of Derivatives and Analogues of 3 Amino 2 Hydroxy N Methylbenzamide

Systematic Modification of Substituents for Structure-Reactivity Studies

A primary approach involves the acylation of the 3-amino group to form a series of amides, or its alkylation to yield secondary or tertiary amines. These modifications can significantly alter the electronic nature of the benzene (B151609) ring and the hydrogen bonding capabilities of the molecule. Similarly, the 2-hydroxyl group can be converted to ethers or esters to investigate the impact of a proton-donating group at this position.

Furthermore, the introduction of various substituents onto the aromatic ring at positions 4, 5, and 6 allows for a fine-tuning of the molecule's lipophilicity, electronic density, and steric profile. For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, alkyl) can provide valuable insights into the reaction mechanisms and potential interactions with biological targets. nih.govnih.gov

A general synthetic route to such derivatives often starts with a suitably substituted 3-aminosalicylic acid, which can be coupled with methylamine (B109427) using a variety of amide bond-forming reagents. researchgate.netrsc.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. luxembourg-bio.com Alternative methods might employ phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). researchgate.net

| Derivative Structure | Modification Site | Introduced Substituent (R) | Anticipated Effect on Reactivity |

|---|---|---|---|

| 3-Amino Group | Acetyl (-COCH3) | Decreased basicity of the nitrogen; potential for altered hydrogen bonding. |

-CONHCH3) | Aromatic Ring (Position 5) | Nitro (-NO2) | Increased electrophilicity of the aromatic ring; potential for altered redox properties. |

| 2-Hydroxyl Group | Methyl (-CH3) | Elimination of the acidic proton; increased lipophilicity. |

-CONHCH3) | Aromatic Ring (Position 4) | Chlorine (-Cl) | Inductive electron withdrawal; increased lipophilicity. |

Introduction of Diverse Functional Groups

The introduction of a wide array of functional groups onto the 3-amino-2-hydroxy-N-methylbenzamide scaffold serves to create a library of analogues with diverse physicochemical properties. These modifications are crucial for optimizing characteristics such as solubility, membrane permeability, and metabolic stability.

Halogenation, for instance, is a common strategy to enhance lipophilicity and potentially improve binding interactions with target macromolecules. Electrophilic aromatic substitution reactions can be employed to introduce chlorine, bromine, or iodine onto the benzene ring, typically directed by the activating amino and hydroxyl groups.

Nitration of the aromatic ring, usually with a mixture of nitric and sulfuric acid, can introduce a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amino group, opening avenues for the synthesis of more complex derivatives. muthayammal.in

Alkylation and acylation of the amino and hydroxyl groups are also fundamental transformations. The amino group can be functionalized through reductive amination or by reaction with acyl chlorides or anhydrides. The hydroxyl group can be converted to an ether via Williamson ether synthesis or to an ester through reaction with a carboxylic acid or its derivative. mdpi.com These reactions allow for the introduction of a variety of alkyl and acyl chains, including those containing further functional groups, thereby expanding the chemical space of the synthesized library.

| Functional Group | Synthetic Method | Starting Material | Resulting Derivative Class |

|---|---|---|---|

| Halogen (e.g., -Cl, -Br) | Electrophilic Halogenation | This compound | Halo-substituted derivatives |

| Nitro (-NO2) | Nitration | This compound | Nitro-substituted derivatives |

| Alkyl (e.g., -CH2CH3) | Reductive Amination (on amino group) | This compound | N-Alkyl derivatives |

| Acyl (e.g., -COCH3) | Acylation (on amino or hydroxyl group) | This compound | N-Acyl or O-Acyl derivatives |

Spectroscopic and Structural Analysis of Derivatives

The unambiguous characterization of newly synthesized derivatives of this compound is accomplished through a combination of spectroscopic and structural techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are indispensable tools in this regard. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In ¹H NMR spectra of these derivatives, characteristic signals would include the N-methyl protons as a doublet, aromatic protons in the region of 6.5-8.0 ppm, and exchangeable protons for the amino and hydroxyl groups, the chemical shifts of which would be sensitive to the solvent and concentration. spectrabase.comipb.pt ¹³C NMR spectra would show a signal for the carbonyl carbon around 165-175 ppm, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the nature of the substituents. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. muthayammal.in The N-H stretching vibrations of the amino and amide groups are expected in the range of 3200-3500 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would also appear in this region, often as a broad band. The C=O stretching of the amide carbonyl is a strong, characteristic absorption typically found between 1630 and 1680 cm⁻¹. chemicalbook.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming the connectivity and stereochemistry of the molecule. mdpi.comnih.govdntb.gov.uanih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides insights into intermolecular interactions such as hydrogen bonding in the solid state.

| Analytical Technique | Observed Feature | Typical Range/Value | Information Gained |

|---|---|---|---|

| ¹H NMR | Aromatic protons | 6.5 - 8.0 ppm | Substitution pattern on the benzene ring. |

| ¹H NMR | N-methyl protons | ~2.8 ppm (doublet) | Confirmation of the N-methylamide group. |

| ¹³C NMR | Carbonyl carbon | 165 - 175 ppm | Presence of the amide functional group. |

| IR Spectroscopy | N-H/O-H stretch | 3200 - 3500 cm⁻¹ | Presence of amino and hydroxyl groups. |

| IR Spectroscopy | C=O stretch (amide) | 1630 - 1680 cm⁻¹ | Confirmation of the amide carbonyl. |

| X-ray Crystallography | Unit cell parameters | Varies | Solid-state packing and intermolecular interactions. |

Purification and Isolation Methodologies

Chromatographic Separation Techniques

Chromatographic methods are central to the purification of 3-Amino-2-hydroxy-N-methylbenzamide, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from impurities.

Column chromatography is a widely used technique for the purification of benzamide (B126) derivatives. For compounds with polar functional groups like this compound, silica (B1680970) gel is a common choice for the stationary phase due to its polar nature. The separation is achieved by eluting the crude product through the column with a solvent system of increasing polarity. A typical mobile phase for such separations would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381). The process starts with a low polarity mixture (e.g., a higher percentage of hexane) to elute non-polar impurities, and the polarity is gradually increased by raising the concentration of ethyl acetate to elute the more polar target compound. The selection of the precise gradient is crucial and is often optimized using preliminary analysis by thin-layer chromatography (TLC).

For instance, in the purification of similar benzamide structures, column chromatography on silica gel with a mobile phase gradient from hexane to a 50% ethyl acetate in hexane mixture has been successfully employed. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 1: Illustrative Column Chromatography Parameters for Benzamide Analogs

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution | Gradient from 100% Hexane to 50-100% Ethyl Acetate |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization and Crystallization Processes

Recrystallization is a powerful technique for the final purification of solid compounds like this compound. This method is based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

For aromatic amides, common recrystallization solvents include ethanol (B145695), methanol (B129727), or mixtures of solvents like ethanol/water or ethyl acetate/hexane. For example, the related compound 3-nitroaniline, which shares structural similarities, can be recrystallized from 95% ethanol to yield pure crystals. iwu.edu The choice of solvent is critical and may require experimental screening to find the optimal conditions for this compound.

Table 2: General Recrystallization Solvent Selection

| Solvent Property | Desired Characteristic for Recrystallization |

| Solubility of Compound | High at elevated temperature, low at room temperature |

| Solubility of Impurities | High or very low at all temperatures |

| Boiling Point | Should be lower than the melting point of the compound |

| Reactivity | Should be inert towards the compound |

Validation of Purity by Analytical Methods

The purity of the isolated this compound must be rigorously validated using a suite of analytical techniques. These methods confirm the identity and quantify the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A reversed-phase HPLC method is typically employed, using a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. For similar aromatic compounds, HPLC methods have been developed using a C18 column with an isocratic or gradient elution of acetonitrile and water containing 0.1% formic acid. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation and confirmation of the compound's identity.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the amino protons, and the hydroxyl proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. For a related compound, 3-methylbenzamide, characteristic signals in the ¹³C NMR spectrum (in CDCl₃) appear around δ 170.5 (C=O), δ 138.3, 133.5, 132.8, 128.6, 128.2, 124.5 (aromatic carbons), and δ 21.3 (methyl carbon). rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of the parent compound, 2-amino-N-methylbenzamide, shows a molecular ion peak corresponding to its molecular weight. nist.gov

Table 3: Analytical Methods for Purity Validation

| Analytical Technique | Information Obtained | Typical Parameters/Observations |

| HPLC | Purity assessment and quantification | C18 column, Acetonitrile/Water mobile phase, UV detection |

| ¹H NMR | Structural confirmation (proton environment) | Chemical shifts (δ) and coupling constants (J) for aromatic, methyl, amino, and hydroxyl protons |

| ¹³C NMR | Structural confirmation (carbon skeleton) | Chemical shifts (δ) for carbonyl, aromatic, and methyl carbons |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak (M+) and characteristic fragment ions |

Future Directions in Research on 3 Amino 2 Hydroxy N Methylbenzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. While general methods for benzamide (B126) synthesis are well-established, future research on 3-Amino-2-hydroxy-N-methylbenzamide could focus on novel and sustainable pathways.

Current synthetic strategies for related benzamides often involve multi-step processes. For instance, the synthesis of some benzamide derivatives has been achieved through the reaction of substituted benzoic acids with amines using activating agents or via catalytic methods. mdpi.comyoutube.com One approach involves treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an active ester, which then reacts with an amine. mdpi.com Another method describes the synthesis of benzamide by heating benzoic acid and urea (B33335) in the presence of a boric acid catalyst. youtube.com For N-alkylation of benzamides, cobalt-nanocatalysts have been employed to react primary amides with alcohols. rsc.org A patented process for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights the industrial relevance of developing optimized synthetic routes. google.com

Future research should aim to develop more direct and sustainable methods for the synthesis of this compound. This could involve:

Catalytic C-H Activation/Amination: Exploring transition-metal catalyzed C-H activation of a suitable 2-hydroxy-N-methylbenzamide precursor, followed by direct amination. This would offer a more atom-economical route compared to traditional methods that may involve protecting groups and multiple steps.

Biocatalysis: Investigating the use of enzymes to catalyze the amidation of 3-amino-2-hydroxybenzoic acid or its derivatives. Biocatalysis often proceeds under mild conditions in aqueous media, aligning with the principles of green chemistry.

Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry can offer improved safety, efficiency, and scalability compared to batch processes. It also allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Green Solvents and Catalysts: Focusing on the use of non-toxic, renewable solvents and earth-abundant metal catalysts to reduce the environmental impact of the synthesis. For example, cobalt-based nanocatalysts have shown promise for the N-alkylation of primary amides. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced steps | Development of selective and efficient catalyst systems |

| Biocatalysis | Mild reaction conditions, high selectivity | Screening and engineering of suitable enzymes |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Green Chemistry | Reduced environmental impact | Use of renewable solvents and earth-abundant catalysts |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research in this area could employ a combination of computational and experimental techniques.

Recent studies on related benzamide systems have revealed complex mechanistic details. For example, research on the gold-catalyzed cyclization of N-propargyl benzamide demonstrated a solvent-dependent switch in the rate-determining step, highlighting the subtle interplay of reaction conditions and mechanistic pathways. acs.org Computational studies, often using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of intermediates and transition states. researchgate.net Such studies have been applied to understand the interaction of benzamide-containing molecules with biological targets. acs.org

For this compound, future mechanistic investigations could focus on:

Computational Modeling: Using DFT and other computational methods to model the proposed synthetic pathways. This can provide insights into transition state energies, reaction intermediates, and the role of catalysts, guiding the design of more efficient synthetic routes.

Kinetic Studies: Performing detailed kinetic analysis of the key synthetic steps to determine reaction orders, activation parameters, and rate-determining steps. Isotope labeling studies could also be employed to probe mechanistic pathways.

Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ IR, NMR) to detect and characterize transient intermediates in the reactions of this compound.

| Technique | Information Gained | Research Application |

| Computational Modeling (DFT) | Transition state energies, reaction pathways | Guiding the design of new synthetic routes |

| Kinetic Studies | Reaction rates, activation parameters | Optimizing reaction conditions |

| In-situ Spectroscopy | Detection of reaction intermediates | Elucidating detailed reaction mechanisms |

Design of New Catalytic Systems Incorporating the Benzamide Core

The functional groups of this compound make it an attractive scaffold for the design of novel ligands for catalysis. The amino, hydroxyl, and amide moieties can act as coordination sites for metal ions.

The development of new catalytic systems is a vibrant area of research. For example, rhodium complexes have been used to catalyze the oxidative acylation of benzamides, demonstrating the interaction of metals with the benzamide core. acs.org Heterogeneous catalysts, such as cobalt nanoparticles on carbon, have been developed for the N-alkylation of amides, offering advantages in terms of catalyst separation and reuse. rsc.org The design of ligands is crucial for controlling the activity and selectivity of metal catalysts.

Future research could explore the potential of this compound as a building block for new catalysts:

Chiral Ligand Synthesis: The development of chiral variants of this compound could lead to new ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Multimetallic Catalysts: The strategic arrangement of functional groups in this benzamide could be exploited to create ligands capable of binding multiple metal centers, potentially leading to catalysts with unique reactivity for cooperative catalysis.

Immobilized Catalysts: Grafting this compound-based ligands onto solid supports (e.g., polymers, silica) could lead to the development of robust and recyclable heterogeneous catalysts.

| Catalyst Concept | Potential Application | Design Strategy |

| Chiral Ligands | Asymmetric synthesis | Introduction of stereocenters into the benzamide structure |

| Multimetallic Catalysts | Cooperative catalysis | Designing ligands with multiple metal binding sites |

| Immobilized Catalysts | Green and sustainable chemistry | Covalent attachment of ligands to solid supports |

Integration into Supramolecular Chemistry

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for the development of new materials with tunable properties. The hydrogen-bonding capabilities of the amino, hydroxyl, and amide groups in this compound make it an excellent candidate for integration into supramolecular assemblies.

Benzamides, particularly benzene-1,3,5-tricarboxamides (BTAs), are well-known building blocks for supramolecular polymers. nih.govacs.orgtue.nl These molecules can self-assemble into well-defined, one-dimensional fibrous structures through intermolecular hydrogen bonding. acs.orgtue.nl The stability and responsiveness of these supramolecular assemblies can be tuned by modifying the chemical structure of the monomers. nih.gov The interplay of different non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of complex one-, two-, and three-dimensional supramolecular architectures. nih.govacs.org

Future research directions for this compound in supramolecular chemistry include:

Self-Assembly Studies: Investigating the self-assembly behavior of this compound and its derivatives in various solvents. The intramolecular hydrogen bonding potential between the ortho-amino and hydroxyl groups could lead to unique assembly patterns compared to other benzamides.

Stimuli-Responsive Materials: Designing and synthesizing derivatives where the supramolecular assembly can be controlled by external stimuli such as pH, temperature, or light. The amino group, for instance, is pH-responsive, which could be used to trigger assembly or disassembly.

Functional Supramolecular Polymers: Incorporating this compound into larger molecular structures to create functional supramolecular polymers. These materials could have applications in areas such as drug delivery, sensing, and catalysis.

| Supramolecular System | Key Feature | Potential Application |

| Self-Assembled Monolayers | Ordered structures on surfaces | Molecular electronics, sensors |

| Stimuli-Responsive Gels | Reversible sol-gel transitions | Smart materials, drug delivery |

| Supramolecular Polymers | Long-range ordered structures | Advanced functional materials |

Q & A

Q. What are the common synthetic routes for 3-Amino-2-hydroxy-N-methylbenzamide?

The synthesis typically involves multi-step reactions, including hydrogenation and functional group protection. For example:

- Step 1 : Reduction of nitro groups using Pd/C and H₂ in methanol (e.g., 18 hours at room temperature).

- Step 2 : Acylation with methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ (1 hour at RT).

- Step 3 : Protection of hydroxyl groups with TIPSCl (triisopropylsilyl chloride) using Et₃N and DMAP in DMF (3.5 hours). These steps are analogous to methods used for related N-benzoyl-2-hydroxybenzamides . Optimization of solvent systems and catalysts (e.g., Pd/C vs. alternative catalysts) is critical for yield improvement.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC-MS : For purity assessment and molecular weight confirmation (see standards in ).

- NMR (¹H/¹³C) : To verify substitution patterns and hydrogen bonding (e.g., hydroxyl and amide protons).

- FT-IR : Identification of functional groups (e.g., -OH stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- X-ray crystallography : Resolve structural ambiguities, particularly stereoelectronic effects from the hydroxyl and methyl groups .

Q. How should this compound be stored to ensure stability?

Based on analogous compounds (e.g., 3-aminobenzamide):

- Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation of the hydroxyl group.

- Use desiccants to avoid hydrolysis of the amide bond in humid conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can systematically test variables:

- Factors : Catalyst loading (Pd/C), temperature, and solvent polarity.

- Response variables : Yield, purity, reaction time. For example, higher Pd/C loading may reduce reaction time but increase cost. Statistical tools (ANOVA) identify significant interactions, while response surface methodology (RSM) refines optimal conditions .

Q. What computational approaches predict the physicochemical properties of this compound?

- QSPR models : Predict logP (lipophilicity) and solubility using descriptors like polar surface area and hydrogen-bond donors.

- DFT calculations : Analyze electron density maps to explain regioselectivity in reactions (e.g., hydroxyl group’s influence on electrophilic substitution).

- Molecular docking : Screen for potential biological targets (e.g., enzymes with amide-binding pockets) .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from:

- Solubility issues : Use co-solvents (DMSO/PEG) or pro-drug strategies to improve bioavailability.

- Surface adsorption effects : Characterize interactions with labware (e.g., polystyrene vs. glass) using microspectroscopic imaging ( ).

- Metabolic instability : Conduct stability assays in liver microsomes to identify degradation pathways .

Q. What strategies validate the compound’s potential as a pharmacophore in drug design?

- SAR studies : Modify the hydroxyl or methyl group and test activity against target enzymes (e.g., kinases, proteases).

- In vitro assays : Pair with fluorescent probes (e.g., FRET-based) to monitor binding kinetics.

- Crystallography : Co-crystallize with target proteins to map binding interactions .

Methodological Notes

- Synthetic Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainability goals.

- Data Validation : Cross-reference NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

- Safety Protocols : Follow S22/S24/25 guidelines (avoid dust inhalation and skin contact; ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.